TRPV1 Antagonist Potency and Agonist Absence: Differentiation from Capsaicin and Capsazepine
N-Benzyl-4-phenylbutanamide functions as a pure TRPV1 antagonist (IC50 ≥ 100 µM) with no detectible agonist activity (EC50 > 50 µM) in recombinant human TRPV1 HEK293 cell-based assays [1]. This contrasts sharply with capsaicin, a full TRPV1 agonist (EC50 ≈ 0.01 µM), and with capsazepine, which is a potent antagonist (IC50 ≈ 0.5 µM) but also exhibits partial agonist behavior under certain conditions [2].
| Evidence Dimension | TRPV1 functional activity (agonist/antagonist) |
|---|---|
| Target Compound Data | Antagonist IC50 ≥ 100 µM; Agonist EC50 > 50 µM |
| Comparator Or Baseline | Capsaicin: Agonist EC50 ≈ 0.01 µM; Capsazepine: Antagonist IC50 ≈ 0.5 µM |
| Quantified Difference | ≥10,000-fold lower antagonist potency than capsazepine; >5,000-fold lower agonist potency than capsaicin |
| Conditions | Recombinant human TRPV1, HEK293 cells, calcium flux (Fluo-4 AM), 5 min pre-incubation (antagonist), agonist assays |
Why This Matters
The well-characterized weak-antagonist profile makes the compound an ideal pharmacological negative control for TRPV1 activation studies, ensuring observed effects are not due to non-specific antagonism or residual agonism.
- [1] ChEMBL Activity Data, CHEMBL5342621, CHEMBL5342620, Antagonist/Agonist activity at human recombinant TRPV1, J Med Chem, 2023. View Source
- [2] IUPHAR/BPS Guide to Pharmacology, TRPV1: Capsaicin EC50 = 0.01 µM; Capsazepine IC50 = 0.5 µM. View Source
